Cas no 1803974-72-2 (2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine)

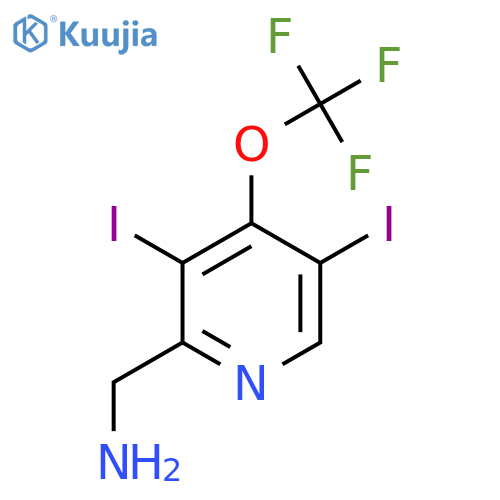

1803974-72-2 structure

商品名:2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine

CAS番号:1803974-72-2

MF:C7H5F3I2N2O

メガワット:443.931556463242

CID:4931143

2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine

-

- インチ: 1S/C7H5F3I2N2O/c8-7(9,10)15-6-3(11)2-14-4(1-13)5(6)12/h2H,1,13H2

- InChIKey: BRXPGYBXZWFIDP-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(=CN=C1CN)I)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 217

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 48.1

2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022002390-500mg |

2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine |

1803974-72-2 | 97% | 500mg |

$960.40 | 2022-04-02 | |

| Alichem | A022002390-1g |

2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine |

1803974-72-2 | 97% | 1g |

$1,680.00 | 2022-04-02 | |

| Alichem | A022002390-250mg |

2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine |

1803974-72-2 | 97% | 250mg |

$700.40 | 2022-04-02 |

2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

1803974-72-2 (2-(Aminomethyl)-3,5-diiodo-4-(trifluoromethoxy)pyridine) 関連製品

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量